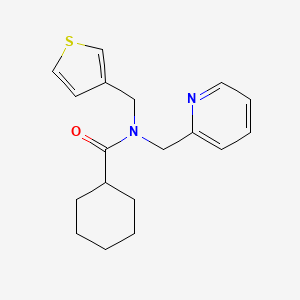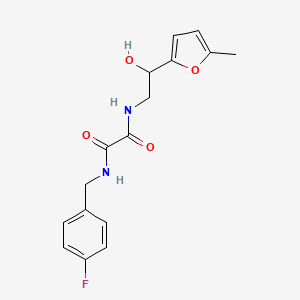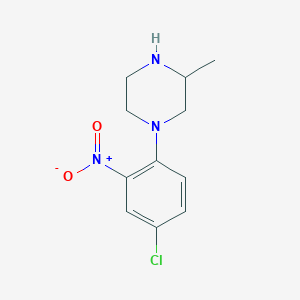![molecular formula C24H32N4O3 B2968011 N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900895-21-8](/img/structure/B2968011.png)
N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It is part of a class of compounds known as pyrrolopyrazines, which are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . These compounds have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure is not provided in the search results, but it likely includes a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Research efforts have focused on developing efficient synthesis methods for pyrrolopyrimidine derivatives, highlighting their chemical versatility and potential for creating novel compounds with significant applications. For example, studies have detailed synthetic routes to create derivatives by reacting specific precursors under controlled conditions, leading to compounds with potential therapeutic properties (E. V. Verves et al., 2013; E. A. Bakhite et al., 2005). These methods involve intramolecular cyclization and the use of specific reagents to introduce various functional groups, contributing to the diversity and potential applicability of pyrrolopyrimidines in different research domains.
Potential Therapeutic Applications
Although direct information on the therapeutic uses of N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide was not found, related research on pyrrolopyrimidines and pyrimidines demonstrates their potential in medicinal chemistry. Several studies have synthesized pyrrolopyrimidine derivatives to evaluate their biological activities, including antiviral, anti-inflammatory, and anticancer properties (D. Hocková et al., 2003; A. Rahmouni et al., 2016). These activities suggest that compounds within this chemical class could be promising candidates for drug development, subject to further research and validation.
Structural and Mechanistic Studies
Investigations into the structural aspects and mechanism of action of pyrrolopyrimidines provide a foundation for understanding their interactions at the molecular level. Studies exploring the hydrogen bonding patterns and crystal structures of related compounds contribute to the knowledge base on how these molecules might interact with biological targets, offering insights into their potential modes of action in therapeutic contexts (M. Kubicki et al., 2000).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. There is also a need for more detailed studies on its synthesis, mechanism of action, and safety profile. Additionally, the development of new pyrrolopyrazine derivatives could be an interesting area of future research .
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-26(18-11-6-5-7-12-18)24(30)20-16-19-22(27(20)14-9-15-31-3)25-21-17(2)10-8-13-28(21)23(19)29/h8,10,13,16,18H,4-7,9,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCPGCTZKWTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)



![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)

![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)